Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[222]octane-4-carboxylate is a complex organic compound with a unique bicyclic structure This compound is characterized by the presence of an iodomethyl group, an isopropyl group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate typically involves multiple steps. One common method includes the iodination of a precursor compound, followed by esterification. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as iodine or other halogenating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Ring-Opening Reactions: The bicyclic structure can undergo ring-opening reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, nucleophiles like amines and thiols, and oxidizing agents such as potassium permanganate. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation reactions can produce carboxylic acids or ketones.
Scientific Research Applications
Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The iodomethyl group can participate in nucleophilic substitution reactions, while the bicyclic structure can interact with enzymes and other biological molecules. These interactions can modulate various biochemical pathways, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate: Similar in structure but lacks the iodomethyl group.
Methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate: Similar structure with a methyl ester instead of an ethyl ester.
Uniqueness
Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and potential for diverse chemical transformations. Its bicyclic structure also contributes to its stability and interaction with biological molecules.
Biological Activity
Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate, commonly referred to as EIPOC, is a synthetic bicyclic organic ester with the molecular formula C14H21IO4. First synthesized in 2004, its unique structure has garnered attention for potential applications in medicinal chemistry and other scientific fields.
- Molecular Weight : 414.22 g/mol
- Appearance : Colorless to pale yellow liquid
- Solubility : Slightly soluble in water; soluble in most organic solvents
- Melting Point : -19°C
- Boiling Point : 145-146°C
Synthesis and Characterization
EIPOC can be synthesized via a reaction involving ethyl 3-hydroxybutyrate, 1-iodomethyl-1-cyclohexene, and trifluoromethanesulfonic acid in the presence of 2,6-lutidine. Characterization techniques include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy
- Infrared (IR) Spectroscopy
- Mass Spectrometry (MS)
Anti-inflammatory and Analgesic Properties
Research indicates that EIPOC exhibits significant anti-inflammatory and analgesic activities in animal models. These effects suggest its potential as a therapeutic agent for conditions characterized by inflammation and pain.
Anticancer Activity
EIPOC has been shown to inhibit the growth of various cancer cell lines, including:
Cancer Type | Cell Line Tested | Result |
---|---|---|
Lung Cancer | A549 | Significant inhibition |
Breast Cancer | MCF7 | Moderate inhibition |
Leukemia | K562 | Notable growth reduction |
The exact mechanisms underlying these anticancer effects remain under investigation, necessitating further research to elucidate how EIPOC interacts with cellular pathways.
While the specific mechanism of action for EIPOC's biological activities is not fully understood, it is hypothesized that its unique bicyclic structure may play a critical role in modulating biological targets involved in inflammation and cancer progression.
Toxicity and Safety
Preliminary studies on the toxicity of EIPOC indicate that it possesses a favorable safety profile when used in controlled scientific experiments. However, comprehensive toxicity assessments are necessary to establish safe dosage levels for potential therapeutic use.
Case Studies
A recent study explored the efficacy of EIPOC in treating inflammatory diseases in animal models. The results demonstrated that administration of EIPOC led to:
- A reduction in inflammatory markers
- Improved pain scores compared to control groups
- No significant adverse effects observed at therapeutic doses
These findings support further exploration of EIPOC as a candidate for drug development targeting inflammatory conditions.
Current Research Trends
Ongoing research focuses on:
- Mechanistic Studies : Investigating the pathways through which EIPOC exerts its biological effects.
- Formulation Development : Exploring various formulations for enhanced bioavailability and efficacy.
- Clinical Trials : Initiating early-phase clinical trials to evaluate safety and efficacy in humans.
Properties
Molecular Formula |
C14H23IO3 |
---|---|
Molecular Weight |
366.23 g/mol |
IUPAC Name |
ethyl 1-(iodomethyl)-3-propan-2-yl-2-oxabicyclo[2.2.2]octane-4-carboxylate |
InChI |
InChI=1S/C14H23IO3/c1-4-17-12(16)14-7-5-13(9-15,6-8-14)18-11(14)10(2)3/h10-11H,4-9H2,1-3H3 |
InChI Key |
DYSJMVDODIZGPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CCC(CC1)(OC2C(C)C)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.